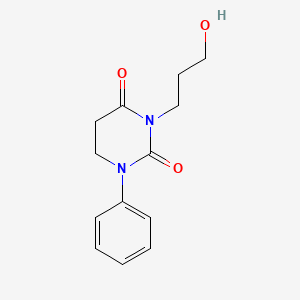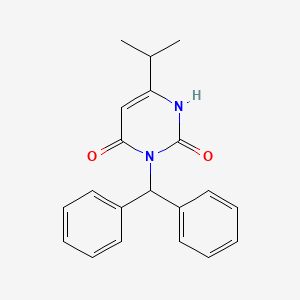![molecular formula C21H21N2O3P B12541045 Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl- CAS No. 669077-67-2](/img/structure/B12541045.png)
Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl- is a specialized organic compound that belongs to the class of phosphinic amides. These compounds are characterized by the presence of a phosphorus-nitrogen bond, which imparts unique chemical properties. This particular compound is notable for its chiral center, making it of interest in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic amides can be synthesized through various methods. One efficient approach involves the electrosynthesis of phosphinic amides via oxidative cross-coupling between diarylphosphine oxides and amines . This method is advantageous due to its mild and metal-free conditions, yielding the desired products in good to excellent yields.
Another method involves the nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides . This reaction uses NiCl2/Xantphos as a catalyst, zinc as a reductant, and TMSCl as an additive, resulting in moderate to good yields of phosphinic amides.
Industrial Production Methods
Industrial production of phosphinic amides often employs scalable and efficient synthetic routes. The nickel-catalyzed reductive coupling method mentioned above can be adapted for gram-scale synthesis, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic amides undergo various chemical reactions, including:
Oxidation: Phosphinic amides can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinic amides to phosphines.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular iodine (I2).
Reduction: Reducing agents such as zinc (Zn) and nickel (Ni) catalysts are commonly used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphinic amides with different functional groups.
Applications De Recherche Scientifique
Phosphinic amides have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as ligands in catalysis.
Biology: Investigated for their potential as enzyme inhibitors and in the study of biochemical pathways.
Medicine: Explored for their therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphinic amides involves their interaction with molecular targets through the phosphorus-nitrogen bond. This bond can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of the application, such as catalysis or enzyme inhibition .
Comparaison Avec Des Composés Similaires
Phosphinic amides can be compared with other phosphorus-containing compounds, such as:
Phosphonamides: Similar in structure but with a phosphorus-oxygen bond instead of a phosphorus-nitrogen bond.
Phosphoramides: Contain a phosphorus-nitrogen bond but differ in the substituents attached to the phosphorus atom.
Phosphine oxides: Result from the oxidation of phosphinic amides and contain a phosphorus-oxygen double bond.
Phosphinic amides are unique due to their chiral centers and the versatility of the phosphorus-nitrogen bond, making them valuable in asymmetric synthesis and catalysis .
Propriétés
Numéro CAS |
669077-67-2 |
|---|---|
Formule moléculaire |
C21H21N2O3P |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(1S)-N-diphenylphosphoryl-2-nitro-1-phenylpropan-1-amine |
InChI |
InChI=1S/C21H21N2O3P/c1-17(23(24)25)21(18-11-5-2-6-12-18)22-27(26,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,22,26)/t17?,21-/m1/s1 |
Clé InChI |
TVKAUSUJEBZUPQ-FBLFFUNLSA-N |
SMILES isomérique |
CC([C@H](C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canonique |
CC(C(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


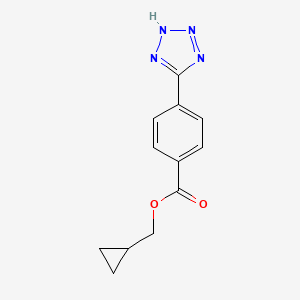
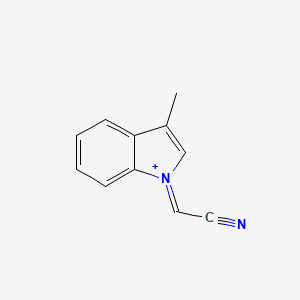
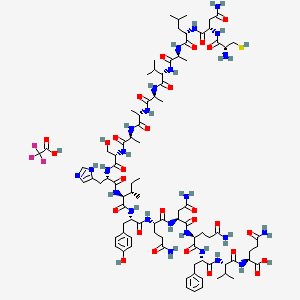

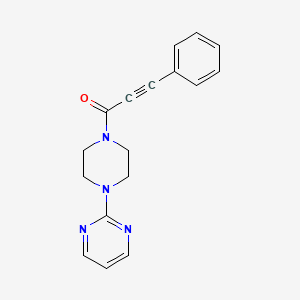
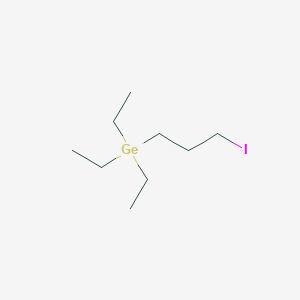
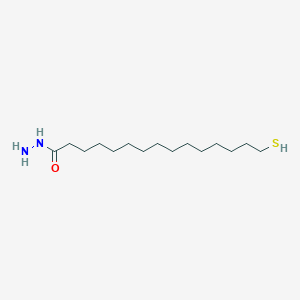
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)

![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)
